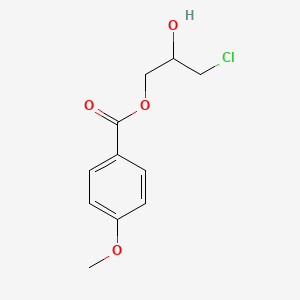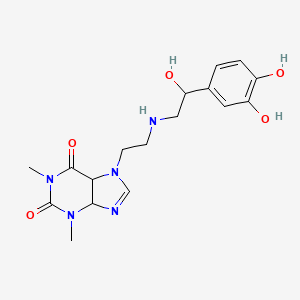
(+/-)-Theodrenaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Theodrenaline is a synthetic compound that belongs to the class of catecholamines It is structurally similar to naturally occurring neurotransmitters such as adrenaline and noradrenaline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Theodrenaline typically involves the condensation of catechol with a suitable amine under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the catechol moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Theodrenaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted catecholamines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+/-)-Theodrenaline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of catecholamines in various chemical reactions.
Biology: The compound is used to investigate the role of catecholamines in biological systems, including their interaction with receptors and enzymes.
Medicine: this compound is studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(+/-)-Theodrenaline exerts its effects by interacting with adrenergic receptors in the body. These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological functions. The compound mimics the action of natural catecholamines, leading to increased heart rate, vasoconstriction, and bronchodilation. The molecular targets include beta-adrenergic receptors, which are involved in the activation of adenylate cyclase and subsequent production of cyclic AMP.
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline: A naturally occurring catecholamine with similar physiological effects.
Noradrenaline: Another natural catecholamine that acts as a neurotransmitter and hormone.
Dopamine: A precursor to adrenaline and noradrenaline, with distinct neurological functions.
Uniqueness
(+/-)-Theodrenaline is unique due to its synthetic origin and the ability to be modified chemically to produce various derivatives. This allows for the exploration of its potential therapeutic applications and the study of its interactions with biological systems in a controlled manner.
Propiedades
Fórmula molecular |
C17H23N5O5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C17H23N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,13-15,18,23-25H,5-6,8H2,1-2H3 |
Clave InChI |
HQPCCUSUQGZHRW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
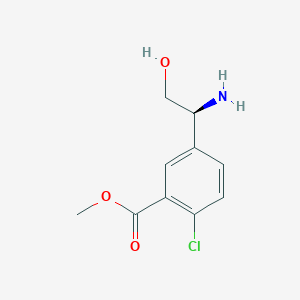
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
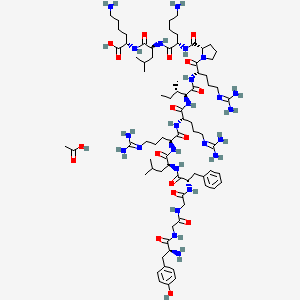

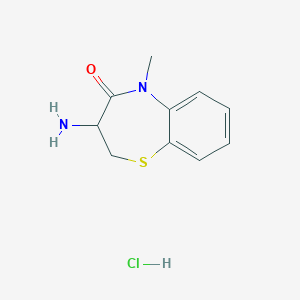


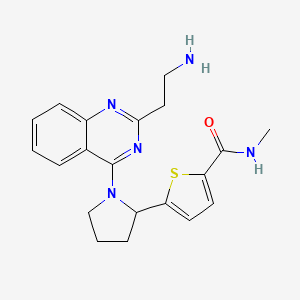
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
